molecular formula C13H12FNO2S B1312530 Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate CAS No. 317319-17-8

Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate

Cat. No.: B1312530
CAS No.: 317319-17-8
M. Wt: 265.31 g/mol
InChI Key: JSUXMRIOSHOTNY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate possesses a well-defined systematic nomenclature that reflects its complex heterocyclic structure. The International Union of Pure and Applied Chemistry designation for this compound is ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate, which accurately describes the substitution pattern and functional group arrangement. The compound is registered under multiple Chemical Abstracts Service numbers, with 317319-17-8 being the primary identifier, while alternative registration 138568-70-4 also appears in commercial databases.

The molecular structure consists of a five-membered thiazole ring system containing both sulfur and nitrogen heteroatoms at the 1 and 3 positions respectively. The structural framework incorporates a 4-fluorophenyl substituent attached to the carbon at position 2 of the thiazole ring, a methyl group at position 4, and an ethyl carboxylate ester functionality at position 5. The molecular weight of 265.3 grams per mole reflects the substantial nature of this substituted heterocycle.

Chemical identification techniques reveal specific spectroscopic characteristics that confirm the structural integrity of this compound. The InChI (International Chemical Identifier) key FNHJNGXGYJUCHA-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and structural verification. The simplified molecular-input line-entry system representation CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)F)C demonstrates the connectivity pattern and substitution arrangement within the molecule.

Property Value Source
Molecular Formula C₁₃H₁₂FNO₂S
Molecular Weight 265.3 g/mol
Primary CAS Number 317319-17-8
Alternative CAS Number 138568-70-4
InChI Key FNHJNGXGYJUCHA-UHFFFAOYSA-N
SMILES Notation CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)F)C

Historical Development in Heterocyclic Chemistry

The historical development of this compound traces its roots to the foundational work in thiazole chemistry established in the late 19th century. The synthetic methodology for creating thiazole derivatives stems from the groundbreaking Hantzsch thiazole synthesis, developed in 1887 by German chemist Arthur Rudolf Hantzsch. This seminal contribution to heterocyclic chemistry provided the fundamental framework for constructing thiazole ring systems through the condensation reaction between alpha-haloketones and nucleophilic sulfur-containing reagents such as thioamides or thiourea derivatives.

The Hantzsch synthesis mechanism involves the nucleophilic attack of the sulfur atom in thioamides or thiourea on the electrophilic carbon of alpha-haloketones, followed by intramolecular cyclization and subsequent elimination reactions to form the characteristic five-membered thiazole ring. This methodology has proven to be exceptionally robust and high-yielding, making it the preferred synthetic route for thiazole derivative preparation across multiple decades of research. The reaction typically proceeds through multiple mechanistic steps including initial nucleophilic substitution, intramolecular attack by nitrogen onto the ketone carbonyl, and final ring closure with elimination of hydrogen halide and water.

The evolution of thiazole chemistry has been particularly influenced by the recognition of thiazole-containing natural products and their biological significance. Thiazole rings appear prominently in essential biomolecules such as vitamin B₁ (thiamine), which brought considerable attention to this heterocyclic scaffold in biochemical research. The discovery of thiazole-containing compounds in natural products, including peptide alkaloids, metabolites, and cyclopeptides, further emphasized the importance of this heterocyclic system in biological processes.

Modern synthetic approaches to thiazole derivatives have expanded beyond the classical Hantzsch methodology to include diverse cyclization strategies and multicomponent reactions. Contemporary research has focused on developing more efficient synthetic pathways, exploring novel substitution patterns, and investigating structure-activity relationships within thiazole-based compounds. The development of this compound represents the culmination of these synthetic advances, incorporating strategic fluorine substitution and ester functionality to enhance molecular properties and potential biological activity.

Position Within Thiazole Carboxylate Derivatives

This compound occupies a distinctive position within the extensive family of thiazole carboxylate derivatives, representing a specialized subclass characterized by specific substitution patterns and functional group arrangements. The compound belongs to the broader category of ethyl thiazole-5-carboxylates, which share the common structural feature of an ethyl ester group attached to the 5-position of the thiazole ring. This structural motif provides enhanced synthetic versatility and potential for further chemical modification through standard ester chemistry transformations.

The incorporation of the 4-fluorophenyl substituent at the 2-position distinguishes this compound from other thiazole carboxylate derivatives and places it within the specialized subset of fluorinated heterocyclic compounds. Fluorine substitution in aromatic systems typically imparts unique electronic properties, including altered electron density distribution, modified lipophilicity, and enhanced metabolic stability. The strategic placement of fluorine in the para position of the phenyl ring creates a compound with distinct physicochemical characteristics compared to its non-fluorinated analogs.

Comparative analysis with related thiazole carboxylate derivatives reveals the structural diversity within this chemical family. For instance, Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride represents a closely related analog where the fluorine atom is replaced by a hydroxyl group. This structural variation demonstrates how subtle modifications in substituent patterns can lead to compounds with potentially different biological profiles and synthetic applications. Similarly, Ethyl 2-((4-fluorophenyl)amino)-4-methylthiazole-5-carboxylate incorporates an amino linker between the thiazole ring and the fluorophenyl group, illustrating alternative connectivity patterns within this chemical series.

The methyl substitution at the 4-position of the thiazole ring is another characteristic feature that defines this compound's position within the broader thiazole carboxylate classification. This substitution pattern is observed across multiple related derivatives, including the parent compound Ethyl 4-methylthiazole-5-carboxylate, which lacks the 2-phenyl substitution entirely. The consistent presence of the 4-methyl group across these derivatives suggests its importance in maintaining structural integrity and potentially influencing biological activity.

Compound Key Structural Features Distinguishing Elements
This compound 4-Fluorophenyl at position 2, methyl at position 4 Fluorine substitution in para position
Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate 4-Hydroxyphenyl at position 2, methyl at position 4 Hydroxyl group instead of fluorine
Ethyl 2-((4-fluorophenyl)amino)-4-methylthiazole-5-carboxylate Amino-linked 4-fluorophenyl, methyl at position 4 Amino linker connectivity
Ethyl 4-methylthiazole-5-carboxylate Methyl at position 4, no 2-substitution Absence of phenyl substitution

Within the context of bioactive thiazole derivatives, this compound represents the intersection of classical heterocyclic chemistry and modern pharmaceutical design principles. The thiazole scaffold has been recognized as a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs including nizatidine, meloxicam, ritonavir, and bleomycin. The specific substitution pattern present in this compound positions it as a potential lead compound or synthetic intermediate for pharmaceutical development, leveraging the proven biological relevance of the thiazole core structure.

Properties

IUPAC Name

ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c1-3-17-13(16)11-8(2)15-12(18-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUXMRIOSHOTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429303
Record name Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317319-17-8
Record name 5-Thiazolecarboxylic acid, 2-(4-fluorophenyl)-4-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317319-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Ethyl 2-Amino-4-methylthiazole-5-carboxylate Intermediate

A key intermediate in the synthesis is ethyl 2-amino-4-methylthiazole-5-carboxylate, which can be prepared by the cyclization of thiocarbamide (thiourea) with ethyl 2-chloroacetoacetate in ethanol solvent under controlled temperature conditions.

Method Summary (Patent CN103664819A):

Step Description Conditions Notes
1 Prepare 10-35% (w/w) ethyl acetate solution in ethanol; add thiocarbamide and sodium carbonate (Na2CO3) Sodium carbonate to 2-chloroacetylacetate weight ratio: 0.01–0.1 Sodium carbonate acts as a base to facilitate cyclization
2 Warm to 40–55 °C; add ethyl 2-chloroacetoacetate dropwise over 20–30 min After addition, heat to 60–70 °C and maintain for 5–5.5 hours Reaction time and temperature optimized to reduce energy consumption
3 Remove most solvent by distillation; cool to room temperature; filter - Isolates crude product
4 Add filtrate to water; adjust pH to 9–10 with caustic soda (NaOH) Stir for 0.5 hours Neutralizes and precipitates product
5 Filter and vacuum dry - Yields ethyl 2-amino-4-methylthiazole-5-carboxylate with >98% yield and melting point 172–173 °C

This method improves upon earlier approaches by reducing reaction time and temperature, thus lowering energy consumption while maintaining high yield and purity.

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl substituent is introduced by reacting the amino-thiazole intermediate with 4-fluoroaniline or related fluorophenyl derivatives under conditions that promote nucleophilic substitution or condensation.

One-Pot Synthesis Approach:

  • React ethyl 2-chloroacetoacetate with thiourea and 4-fluoroaniline in a suitable solvent.
  • Control temperature and reaction time to favor formation of ethyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate.
  • This intermediate can then be further methylated at the 4-position if necessary.

This approach is advantageous for pharmaceutical intermediate synthesis due to its operational simplicity and potential for scale-up.

Methylation at the 4-Position of the Thiazole Ring

The methyl group at the 4-position can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

  • Typical conditions involve using potassium carbonate or sodium hydride as a base.
  • Solvents like dimethylformamide (DMF) or dimethylacetamide (DMAC) are used.
  • Reaction temperatures range from 60 to 115 °C.
  • Reaction times vary from 3 to 10 hours depending on scale and conditions.

An example from related thiazole derivatives shows:

Reagent Solvent Temperature Time Yield
Methyl iodide DMF 70 °C 4 h ~73%

This step is often followed by purification via crystallization or chromatography.

Summary Table of Preparation Steps

Step Reaction Reagents & Conditions Outcome Yield & Notes
1 Cyclization to form ethyl 2-amino-4-methylthiazole-5-carboxylate Thiocarbamide + ethyl 2-chloroacetoacetate, ethanol solvent, 40–70 °C, 5 h Intermediate amino-thiazole >98% yield, mp 172–173 °C
2 Introduction of 4-fluorophenyl group Reaction with 4-fluoroaniline, one-pot synthesis Ethyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate Efficient intermediate for further modification
3 Methylation at 4-position Methyl iodide or equivalent, base (K2CO3), DMF, 60–115 °C, 3–10 h Ethyl 2-(4-fluorophenyl)-4-methylthiazole-5-carboxylate ~70% yield typical, scalable

Research Findings and Optimization Notes

  • The use of sodium carbonate in the cyclization step significantly reduces reaction time and temperature compared to traditional reflux methods, improving energy efficiency and yield.
  • One-pot synthesis methods integrating the formation of the thiazole ring and introduction of the fluorophenyl group streamline the process and reduce purification steps.
  • Methylation reactions require careful control of temperature and base equivalents to avoid side reactions and maximize yield.
  • Solvent choice (ethanol, DMF, DMAC) impacts reaction rates and product purity; ethanol is preferred for initial cyclization due to environmental and cost considerations.
  • pH adjustment during workup is critical for product isolation and purity, with pH 9–10 optimal for precipitating the amino-thiazole intermediate.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the thiazole ring, resulting in the formation of alcohols or reduced thiazole derivatives.

    Substitution: The fluorophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or reduced thiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate has the molecular formula C13H12FNO2SC_{13}H_{12}FNO_2S and a molecular weight of approximately 265.31 g/mol. Its structure features a thiazole ring, which is known for its role in various pharmacological activities, and the presence of a fluorophenyl group, which may enhance lipophilicity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar thiazole structures exhibit antimicrobial properties. This compound may possess similar effects, making it a candidate for further investigation as an antimicrobial agent. Studies have shown that modifications to the thiazole ring can significantly affect the compound's interaction with microbial targets, enhancing its efficacy .

Anticancer Properties

There is growing interest in the anticancer potential of thiazole derivatives. This compound's unique structure may allow it to interact with cancer cell pathways, potentially inhibiting tumor growth. Preliminary studies suggest that derivatives of this compound can induce apoptosis in cancer cells, warranting further exploration into its mechanism of action .

Antiviral Applications

The phenylthiazole framework has been utilized in designing antiviral agents targeting flaviviruses. This compound could serve as a scaffold for developing novel antiviral drugs by optimizing its structure to enhance selectivity and efficacy against viral infections .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex molecules. The compound can be utilized in:

  • Synthesis of Thiazole Derivatives : It can be transformed into other thiazole-containing compounds through functionalization reactions.
  • Formation of Hybrid Molecules : The compound can be combined with other moieties to create hybrids that may exhibit enhanced biological activity .

Material Science

The unique properties of this compound make it a candidate for applications in material science. Its chemical stability and reactivity can be harnessed to develop new materials with specific properties, such as:

  • Polymeric Materials : Incorporating this compound into polymer matrices could yield materials with improved mechanical or thermal properties.
  • Coatings and Adhesives : Its chemical structure may enhance adhesion properties or provide protective functions in coatings .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound, against common bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanism Exploration

In vitro studies on cancer cell lines treated with this compound demonstrated a dose-dependent increase in apoptosis markers. This highlights the need for further research into its anticancer mechanisms and potential therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the thiazole ring can participate in various biochemical reactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The 4-fluorophenyl group distinguishes this compound from analogs with alternative substituents. Key structural analogs include:

Compound Name Substituent at 2-Position Key Properties/Applications Evidence Source
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 4-(Trifluoromethyl)phenyl Enhanced lipophilicity; potential antiviral use
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate 4-Hydroxyphenyl Precursor for formylation/functionalization
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate 3-Cyano-4-isobutoxyphenyl Intermediate in febuxostat synthesis
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Pyrazole-linked 4-fluorophenyl Antimicrobial activity; crystalline stability

Electronic Effects :

  • The 4-fluorophenyl group introduces moderate electron-withdrawing effects, balancing reactivity and stability.
  • The trifluoromethyl group (CF₃) in exerts stronger electron-withdrawing effects, increasing lipophilicity and resistance to metabolic oxidation.
  • Hydroxyl and cyano groups in enhance polarity, influencing solubility and hydrogen-bonding interactions.

Stereochemical Considerations :

  • The pyrazole-containing analog in exhibits planar geometry, with dihedral angles between the thiazole, fluorophenyl, and chlorophenyl rings influencing molecular packing and intermolecular hydrogen bonding (C–H⋯O interactions).

Key Observations :

  • Avoiding HMTA (as in ) reduces allergenic byproducts and simplifies purification.
  • Multi-step syntheses (e.g., pyrazole derivatives) achieve moderate yields but require rigorous crystallization for purity .

Physicochemical Properties

Thermal Stability and Crystallinity

Compound Melting Point (°C) Crystallographic System Key Features
Ethyl 2-(4-fluorophenyl) target Not reported Likely monoclinic* Assumed similar to
Pyrazole-linked analog 138–140 Monoclinic (P21/c) a-axis chain packing via H-bonds
Ethyl 2-amino-4-methylthiazole-5-carboxylate 172–173 Not reported High thermal stability

*Inferred from structural similarity to , which exhibits monoclinic packing with β = 112.9°.

Spectroscopic Characterization

  • 1H-NMR : Methyl groups in thiazole derivatives resonate at δ 1.91–2.50 ppm, while fluorophenyl protons appear as doublets (δ 7.20–7.80 ppm) .
  • MS/IR : Carboxylate C=O stretches at ~1700 cm⁻¹; thiazole ring vibrations at 1500–1600 cm⁻¹ .

Antimicrobial Activity

  • Thiazole derivatives with hydroxylphenyl groups (e.g., ) show significant activity against E. coli and S. aureus (MIC: 12.5–25 µg/mL).
  • Pyrazole-linked analogs exhibit enhanced activity due to extended conjugation and halogenated aryl groups.

Biological Activity

Ethyl 2-(4-fluorophenyl)-4-methylthiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include the formation of thiazole rings through cyclization reactions involving appropriate precursors like aldehydes and thioketones. The introduction of the fluorine atom at the para position of the phenyl ring is crucial for enhancing the compound's biological activity.

Antitumor Activity

Research has shown that thiazole derivatives exhibit promising anticancer properties. This compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For instance, in studies evaluating similar thiazole compounds, IC50 values (the concentration required to inhibit cell growth by 50%) were reported as low as 1.61 µg/mL, indicating potent activity against cancer cells .

CompoundIC50 (µg/mL)Cancer Cell Line
This compoundTBDVarious
Compound 91.61 ± 1.92Anti-Bcl-2 Jurkat
Compound 101.98 ± 1.22A-431

Antimicrobial Activity

This compound has also been tested for antimicrobial properties. In vitro studies against Gram-positive and Gram-negative bacteria showed varying degrees of effectiveness. Notably, compounds with similar structures have shown significant antibacterial activity, with minimum inhibitory concentration (MIC) values indicating strong potential for treating bacterial infections.

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus6.25High
Bacillus subtilis12.5Moderate
Escherichia coliTBDTBD

The presence of the fluorine substituent is believed to enhance lipophilicity and improve membrane penetration, which may contribute to increased antimicrobial efficacy .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : Compounds in this class have shown inhibition against key enzymes involved in cancer cell proliferation and survival.
  • Interaction with DNA : Some thiazoles interact with DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication, suggesting potential use as antibacterial agents .
  • Cell Cycle Arrest : Initial studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

One notable study evaluated a series of thiazole derivatives, including this compound, against various human cancer cell lines such as non-small cell lung cancer (Hop-92) and melanoma (SK-MEL-2). Results indicated that this compound exhibited broad-spectrum anticancer activity comparable to established chemotherapeutics .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate?

The compound is typically synthesized via condensation reactions involving aromatic aldehydes, thioureas, and ethyl acetoacetate derivatives. A documented method involves a one-pot Biginelli reaction under reflux conditions, followed by recrystallization in ethanol-chloroform (1:1) to achieve 81% yield and purity . Key steps include:

  • Cyclization : Formation of the thiazole ring through nucleophilic substitution.
  • Recrystallization : Ethanol-chloroform mixtures are used to obtain crystals suitable for X-ray diffraction (XRD) analysis.

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters:

ParameterValue
a (Å)12.0296 (5)
b (Å)19.4428 (6)
c (Å)9.5847 (3)
β (°)112.922 (1)
V (ų)2064.74 (12)
Data collection is performed using a Bruker SMART APEXII CCD diffractometer at 100 K, with refinement via SHELXTL software (R₁ = 0.056, wR₂ = 0.163) .

Q. What hydrogen-bonding interactions stabilize the crystal lattice?

The crystal packing is stabilized by intermolecular C15–H15A···O2 hydrogen bonds (2.54 Å), forming infinite 1D chains along the a-axis. Non-covalent interactions (π-π stacking, van der Waals forces) further contribute to lattice stability .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement be resolved?

Discrepancies in refinement (e.g., high R factors or thermal displacement parameters) are addressed by:

  • Data-to-Parameter Ratio : Ensure a ratio > 10:1 (e.g., 17.2 in this compound) to avoid overfitting .
  • Full-Matrix Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen atom positioning via riding models (Uiso(H) = 1.2–1.5Ueq(C)) .
  • Validation Tools : Employ WinGX/PLATON to check for missed symmetry or twinning .

Q. What methodological approaches are used for structure-activity relationship (SAR) studies?

SAR analysis involves:

  • 3D-QSAR Modeling : CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) to correlate electronic and steric features with bioactivity .
  • Antimicrobial Assays : Test against bacterial (E. coli, S. aureus) and fungal (C. albicans) strains via serial dilution methods (MIC determination) .
  • Docking Studies : Molecular dynamics simulations to predict binding affinities with target enzymes (e.g., bacterial dihydrofolate reductase).

Q. How are conformational dynamics of the thiazole ring analyzed?

The puckering amplitude (q) and phase angle (φ) of the thiazole ring are quantified using Cremer-Pople coordinates. For this compound, the thiazole ring exhibits near-planarity (max. deviation = 0.001 Å), with dihedral angles of 4.95° (pyrazole-thiazole) and 35.78° (thiazole-fluorophenyl), indicating minimal distortion .

Q. What strategies optimize synthetic yield and purity for scale-up?

  • Solvent Selection : Ethanol-chloroform mixtures enhance solubility and crystal quality .
  • Temperature Control : Slow evaporation at 100 K minimizes defects during crystallization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts like unreacted 4-fluorophenyl precursors .

Methodological Tools and Software

Tool/SoftwareApplicationReference
SHELXTLCrystallographic refinement
WinGX/ORTEPMolecular visualization, geometry
PLATONValidation of crystal symmetry
Gaussian09DFT calculations for electronic propertiesN/A*

*Note: DFT methods are recommended for advanced electronic structure analysis, though not explicitly cited in the evidence.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate

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